N,N-Dimethylpropionamide

Description

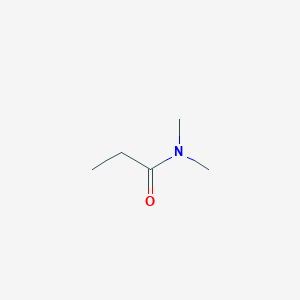

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-4-5(7)6(2)3/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBHINSULENHCMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061077 | |

| Record name | Propanamide, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

758-96-3 | |

| Record name | N,N-Dimethylpropionamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=758-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanamide, N,N-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000758963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanamide, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanamide, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethylpropionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.968 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of N,N-Dimethylpropionamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylpropionamide (DMPA), with the CAS number 758-96-3, is a polar aprotic solvent and a versatile chemical intermediate.[1] Its unique combination of a high boiling point, thermal stability, and excellent solvency for a wide range of organic and inorganic compounds makes it a valuable component in numerous chemical processes.[2][3] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical characterization of this compound, tailored for professionals in research and drug development.

Chemical Structure and Identification

This compound is the amide derivative of propionic acid and dimethylamine.[1] The presence of the carbonyl group and the tertiary amine functionality dictates its chemical reactivity and physical properties.

| Identifier | Value |

| IUPAC Name | N,N-dimethylpropanamide |

| Synonyms | This compound, Propionamide, N,N-dimethyl- |

| CAS Number | 758-96-3 |

| Molecular Formula | C₅H₁₁NO |

| Molecular Weight | 101.15 g/mol [2] |

| SMILES | CCC(=O)N(C)C[2] |

| InChI | InChI=1S/C5H11NO/c1-4-5(7)6(2)3/h4H2,1-3H3[2] |

| InChIKey | MBHINSULENHCMF-UHFFFAOYSA-N[2] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. Its high boiling point and miscibility with water and various organic solvents are noteworthy characteristics.[2]

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Characteristic amine-like odor | [2] |

| Density | 0.92 g/mL at 25 °C | [4][5][6] |

| Boiling Point | 174-175 °C | [4][5][6] |

| Melting Point | -45 °C | [2][4][5] |

| Flash Point | 63 °C | [7] |

| Refractive Index (n20/D) | 1.44 | [4] |

| Water Solubility | Miscible | [2] |

| LogP | -0.11 | [2] |

| Vapor Density | 3.49 | [7] |

Chemical Reactivity and Stability

This compound exhibits chemical reactivity typical of a tertiary amide. It is stable under normal conditions but can undergo hydrolysis to propionic acid and dimethylamine in the presence of strong acids or bases.[2][7] As a strong donor solvent, it can coordinate with metal ions through its carbonyl oxygen.[2][4][5] It is incompatible with strong oxidizing agents and strong bases.[6][7]

Synthesis of this compound

A common method for the synthesis of this compound involves the amidation of a propionic acid derivative with dimethylamine.[1]

Experimental Protocol: Synthesis from Propionic Acid and Dimethylamine

This protocol is based on a general amidation procedure.

Materials:

-

Propionic acid

-

Dimethylamine (gas or solution)

-

Dehydrating agent or catalyst (optional)

-

Organic solvent (e.g., toluene)

-

Sodium hydroxide solution (for neutralization)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

In a three-necked flask equipped with a stirrer, reflux condenser, and gas inlet tube, dissolve propionic acid in an appropriate organic solvent.

-

Slowly bubble dimethylamine gas through the solution or add a solution of dimethylamine while maintaining the temperature below 50 °C, as the initial reaction to form the salt is exothermic.

-

For direct amidation, heat the resulting dimethylamine propionate salt, often in a high-pressure reactor, to a temperature of around 150 °C for several hours. A catalyst may be employed to improve the reaction rate and yield.

-

After the reaction is complete, cool the mixture and neutralize any remaining propionic acid with a sodium hydroxide solution.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over a suitable drying agent like anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure.

-

Purify the crude this compound by fractional distillation under reduced pressure.

Analytical Characterization

The structure and purity of this compound are typically confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the ethyl and the two N-methyl groups.

Experimental Protocol: ¹H NMR Spectroscopy

Instrumentation:

-

A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 12 ppm, centered around 5 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans for a concentrated sample.

-

Temperature: 298 K.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

-

Integrate the signals to determine the relative proton ratios.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the amide group.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of neat liquid this compound directly onto the ATR crystal.

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add 16 to 32 scans to achieve a good signal-to-noise ratio.

Data Processing:

-

The resulting spectrum is typically displayed in terms of transmittance or absorbance. Perform a baseline correction if necessary.

Expected Absorptions:

-

~2970-2850 cm⁻¹: C-H stretching of the alkyl groups (strong).

-

~1640 cm⁻¹: C=O stretching (amide I band) (very strong).

-

~1460 cm⁻¹: C-H bending of the CH₂ and CH₃ groups (medium).

-

~1400 cm⁻¹: C-N stretching of the N-methyl groups (medium).

Applications in Research and Drug Development

This compound's properties make it a valuable tool in various applications:

-

Reaction Solvent: Its high boiling point and ability to dissolve a wide range of reactants make it an excellent solvent for organic synthesis, including in the production of pharmaceuticals and agrochemicals.[1][8]

-

Chemical Intermediate: The amide functionality allows it to be a building block for more complex molecules in multi-step syntheses.[1]

-

Coordination Chemistry: It acts as a Lewis base and can coordinate with metal ions, which is useful in studying metal-ligand interactions and in the synthesis of metal-organic frameworks (MOFs).[2]

-

Formulation: It can be used as a solvent in the formulation of coatings and other materials.

Safety and Handling

This compound is considered harmful if swallowed and can cause skin, eye, and respiratory tract irritation.[2][9][10] It is a combustible liquid.[7]

Handling Precautions:

-

Work in a well-ventilated area or in a fume hood.[9]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9]

-

Store in a tightly closed container in a cool, dry place.[9]

First Aid Measures:

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[9]

-

Skin Contact: Remove contaminated clothing and flush the skin with plenty of soap and water for at least 15 minutes.[9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[9]

Logical Relationships of this compound Properties

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. This compound(758-96-3) IR Spectrum [chemicalbook.com]

- 4. This compound CAS#: 758-96-3 [amp.chemicalbook.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. This compound(758-96-3) 1H NMR [m.chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. CN103570577A - Preparation method of N,N-dimethyl propionamide - Google Patents [patents.google.com]

- 9. rsc.org [rsc.org]

- 10. CN107673985B - Preparation process of high-yield N, N-dimethylacrylamide - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Constants of N,N-Dimethylpropionamide (CAS: 758-96-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylpropionamide, with the CAS number 758-96-3, is a colorless to pale yellow liquid organic compound.[1] As an amide derived from propionic acid and dimethylamine, it is recognized for its properties as a polar aprotic solvent.[1] Its high boiling point and miscibility with water and various organic solvents make it a valuable component in numerous chemical applications.[1][2] This technical guide provides a comprehensive overview of its core physical constants, detailed experimental protocols for their determination, and a logical workflow for one of the key measurements.

Core Physical and Chemical Properties

This compound is a stable, yet flammable, compound incompatible with strong oxidizing agents.[3] It serves as a strong donor solvent, readily donating electron pairs, which allows it to dissolve a variety of materials and participate in reactions as a Lewis base.[1] The carbonyl oxygen atom in its structure acts as a donor site, enabling the formation of complexes with metal ions.[1]

Quantitative Data Summary

The physical constants of this compound are summarized in the table below for easy reference and comparison.

| Physical Constant | Value | Reference(s) |

| Molecular Formula | C5H11NO | [3][4] |

| Molecular Weight | 101.15 g/mol | [1][3][5] |

| Melting Point | -45 °C | [3][4][6] |

| Boiling Point | 174-176 °C at 760 mmHg | [3][7][8] |

| Density | 0.92 g/mL at 25 °C | [3][6][7] |

| Refractive Index (n20/D) | 1.438 - 1.442 | [3][6][9] |

| Flash Point | 62.2 - 63 °C | [7][8] |

| Water Solubility | Soluble / Very Soluble | [2][3][4] |

| Vapor Pressure | 1.1 ± 0.3 mmHg at 25°C | |

| Vapor Density | 3.49 | [4] |

| Heat of Vaporization | 54.10 kJ/mol | [4] |

| Dielectric Constant | 33.1 | [3][9] |

| pKa | -0.41 ± 0.70 (Predicted) | [3][9] |

| LogP (Octanol/Water) | -0.11 to -0.22 | [1][10] |

| Appearance | Colorless transparent liquid | [4][8] |

Experimental Protocols

The determination of the physical constants listed above involves standardized laboratory procedures. Below are detailed methodologies for measuring key properties of liquid organic compounds like this compound.

Boiling Point Determination (Capillary Method)

This method is used for determining the boiling point of a small quantity of liquid.

-

Apparatus : Thiele tube or a similar heating bath (e.g., aluminum block), thermometer, small test tube (fusion tube), and a capillary tube sealed at one end.[3][11]

-

Procedure :

-

A small amount of this compound is placed into the fusion tube.

-

The capillary tube is placed inside the fusion tube with its open end submerged in the liquid.[3]

-

The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) and heated gently at the side arm to ensure uniform heating via convection.[4][11]

-

As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted. This indicates that the vapor pressure of the liquid equals the atmospheric pressure.[3][11]

-

The heat source is removed, and the liquid is allowed to cool.

-

The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[11]

-

Melting Point Determination

As this compound has a very low melting point (-45 °C), this procedure requires a specialized low-temperature apparatus.

-

Apparatus : A cryostat or a low-temperature melting point apparatus, a sample holder (capillary tube), and a calibrated low-temperature thermometer or probe.

-

Procedure :

-

The liquid sample is introduced into a capillary tube.

-

The sample is flash-frozen using a suitable cooling agent (e.g., liquid nitrogen or a dry ice/acetone bath).

-

The capillary tube containing the solid sample is placed in the melting point apparatus, which has been pre-cooled to a temperature well below the expected melting point.

-

The apparatus is programmed to heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute).[4]

-

The temperature range is recorded from the point at which the first droplet of liquid appears to the point where the entire solid has melted into a clear liquid. For a pure substance, this range should be narrow.

-

Density Determination

The density of a liquid can be determined by accurately measuring its mass and volume.

-

Apparatus : A pycnometer (density bottle) or a graduated cylinder and an analytical balance.[12][13]

-

Procedure (using a graduated cylinder) :

-

An empty, dry graduated cylinder is weighed on an analytical balance, and its mass is recorded.[8][9]

-

A specific volume of this compound (e.g., 10 mL) is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus at eye level to avoid parallax error.[8]

-

The graduated cylinder containing the liquid is reweighed, and the new mass is recorded.

-

The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the mass of the filled cylinder.

-

The density is calculated using the formula: Density = Mass / Volume.[8]

-

The temperature at which the measurement is taken should be recorded, as density is temperature-dependent.[9]

-

Refractive Index Determination

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a substance.

-

Apparatus : An Abbe refractometer is commonly used for this measurement.[14]

-

Procedure :

-

The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

A few drops of this compound are placed on the prism of the refractometer.

-

The prisms are closed and locked.

-

Light is passed through the sample, and the eyepiece is used to view the scale.

-

The adjustment knob is turned until the boundary line between the light and dark regions is sharp and centered on the crosshairs.

-

The refractive index is read directly from the instrument's scale. The temperature should be maintained at 20 °C using a water bath connected to the refractometer, as the refractive index is temperature-sensitive.

-

Flash Point Determination (Closed-Cup Method)

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.

-

Apparatus : A Pensky-Martens or similar closed-cup flash point tester.[15][16]

-

Procedure :

-

The sample cup is filled with this compound to the marked level.

-

The lid, which is equipped with a stirrer, thermometer, and an ignition source port, is secured.[17]

-

The sample is heated at a slow, constant rate (e.g., 5-6 °C per minute).[18]

-

At regular temperature intervals, an ignition source (e.g., a small flame) is introduced into the vapor space through the port.[17]

-

The temperature at which a brief flash is observed inside the cup is recorded as the flash point. This indicates the formation of a flammable vapor-air mixture.[16]

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of a liquid's boiling point, a fundamental physical constant.

Caption: A logical workflow for determining the boiling point of a liquid.

References

- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 2. elearn.almamonuc.edu.iq [elearn.almamonuc.edu.iq]

- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. byjus.com [byjus.com]

- 6. pennwest.edu [pennwest.edu]

- 7. cdn.juniata.edu [cdn.juniata.edu]

- 8. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 9. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. mt.com [mt.com]

- 13. wjec.co.uk [wjec.co.uk]

- 14. pubs.aip.org [pubs.aip.org]

- 15. icheme.org [icheme.org]

- 16. scimed.co.uk [scimed.co.uk]

- 17. Flash Point - Prime Process Safety Center [primeprocesssafety.com]

- 18. oil-tester.com [oil-tester.com]

An In-depth Technical Guide to the Synthesis of N,N-Dimethylpropionamide from Propionic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing N,N-Dimethylpropionamide, a versatile solvent and key intermediate in the pharmaceutical and chemical industries. The following sections detail three core methodologies, offering comparative data, in-depth experimental protocols, and process visualizations to assist researchers in selecting and implementing the most suitable synthesis strategy for their specific needs.

Executive Summary

The synthesis of this compound from propionic acid is predominantly achieved through three main pathways: direct amidation of propionic acid with dimethylamine, conversion to an acyl chloride intermediate followed by amidation, and the use of coupling agents to facilitate direct amide bond formation. Each route presents distinct advantages and disadvantages concerning reaction conditions, reagent toxicity, yield, purity, and scalability. This guide offers a comparative analysis of these methods to inform laboratory-scale synthesis and process development.

Comparison of Synthesis Routes

The selection of a synthetic route for this compound is a critical decision influenced by factors such as desired yield, purity requirements, available equipment, and cost. The following table summarizes the key quantitative parameters for the three primary synthesis routes discussed in this guide.

| Parameter | Route 1: Direct Amidation | Route 2: Via Propanoyl Chloride | Route 3: Using Coupling Agents (EDC) |

| Starting Materials | Propionic Acid, Dimethylamine | Propionic Acid, Chlorinating Agent (e.g., SOCl₂), Dimethylamine | Propionic Acid, Dimethylamine, EDC, HOBt |

| Key Reagents | Catalyst (e.g., Boron or Metal-based), High Temperature | Thionyl Chloride, Phosphorus Pentachloride, or Oxalyl Chloride | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-Hydroxybenzotriazole (HOBt) |

| Reaction Temperature | High Temperature (e.g., 150-160 °C) | 0 °C to 80 °C | 0 °C to Room Temperature |

| Reaction Time | Several hours | 2-8 hours | 12-18 hours |

| Reported Yield | ~75-85% (calculated from provided data) | High (not explicitly quantified in the patent but implied to be efficient for industrial scale) | Good to Excellent (generally >80% for similar reactions) |

| Key Advantages | Atom economical (water is the only byproduct), fewer steps. | High reactivity of acyl chloride, often leads to high yields and purity. | Mild reaction conditions, suitable for sensitive substrates, high yields. |

| Key Disadvantages | Requires high temperatures and pressures, catalyst may be required. | Involves hazardous reagents (e.g., thionyl chloride), generation of acidic byproduct (HCl). | Stoichiometric use of expensive coupling agents, generation of urea byproduct. |

Experimental Protocols

The following sections provide detailed experimental methodologies for the three key synthesis routes.

Route 1: Direct Catalytic Amidation

This method involves the direct reaction of propionic acid with dimethylamine, typically at elevated temperatures and pressures, and may be facilitated by a catalyst. The following two-step protocol is adapted from a documented industrial process.

Step 1: Synthesis of Dimethylamine Propionate

-

To a three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 240g (3.24 mol) of propionic acid.

-

Introduce 149g (3.31 mol) of dimethylamine gas into the flask while stirring. The reaction is exothermic.

-

Control the temperature of the neutralization process to not exceed 50°C.

-

Upon completion, 381g of pale yellow liquid dimethylamine propionate is obtained.[1]

Step 2: Synthesis of this compound

-

Transfer 380g of the dimethylamine propionate to a high-pressure reactor.

-

Add 10g of a suitable catalyst (the specific catalyst is often proprietary in industrial processes, but Lewis acids or supported metal catalysts can be effective).

-

Seal the reactor, begin stirring, and heat the mixture to 150°C.

-

Maintain the reaction at this temperature for 2 hours.

-

After cooling and opening the reactor, a dark yellow liquid (287g) is obtained.

-

To neutralize any remaining propionic acid, add 38.9g of sodium hydroxide.

-

Filter the mixture to remove any solids.

-

Purify the filtrate by distillation to obtain 245g of this compound.[1]

Route 2: Synthesis via Propanoyl Chloride

This two-step route involves the initial conversion of propionic acid to the more reactive propanoyl chloride, which is then reacted with dimethylamine. This method is common in both laboratory and industrial settings.

Step 1: Preparation of Propanoyl Chloride (General Procedure)

-

In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber with propionic acid.

-

Slowly add a slight excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to the propionic acid at room temperature.[2] The reaction with thionyl chloride can be initiated at room temperature and may require gentle heating to go to completion.

-

The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂ for thionyl chloride).

-

After the reaction is complete, the crude propanoyl chloride can be purified by distillation.

Step 2: Synthesis of this compound

-

Dissolve dimethylamine gas in an organic solvent (e.g., cyclohexane, methanol, toluene) to prepare a 20-45% mass fraction solution.

-

Maintain the temperature of the dimethylamine solution between -10°C and 25°C in a suitable reaction vessel.

-

While stirring, add propanoyl chloride to the dimethylamine solution. The molar ratio of propanoyl chloride to dimethylamine should be in the range of 1:2 to 1:5.

-

After the addition is complete, heat the reaction mixture to 40-80°C and maintain this temperature for 2-8 hours. A preferred condition is heating to 70-80°C for 3-5 hours.

-

Upon completion of the reaction, purify the product. This typically involves filtering the reaction mixture to obtain the crude product, followed by rectification (distillation) of the crude product to yield pure this compound.

Route 3: Synthesis Using Coupling Agents

Coupling agents facilitate the direct formation of the amide bond under mild conditions by activating the carboxylic acid. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common choice due to the water-solubility of its urea byproduct, which simplifies purification.

Methodology: EDC/HOBt Mediated Coupling

-

In a round-bottom flask, dissolve propionic acid (1.0 equivalent) and 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) in a suitable anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Cool the mixture to 0°C in an ice bath.

-

Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) to the cooled solution and stir for 30 minutes to activate the propionic acid.

-

Slowly add dimethylamine (1.2 equivalents, either as a solution or gas) to the reaction mixture, ensuring the temperature remains at 0°C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

-

Once the reaction is complete, quench the reaction by adding water.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic extracts and wash successively with a mild acid (e.g., 1M HCl) to remove unreacted dimethylamine and the EDC-urea byproduct, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted propionic acid and HOBt, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by distillation if necessary.

Visualizations

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.

Caption: Workflow for Direct Catalytic Amidation of Propionic Acid.

Caption: Workflow for Synthesis of this compound via Propanoyl Chloride.

Caption: Workflow for EDC/HOBt Mediated Synthesis of this compound.

References

N,N-Dimethylpropionamide: An In-depth Technical Guide for Researchers and Drug Development Professionals

An examination of the physicochemical properties, applications, and experimental utility of N,N-Dimethylpropionamide as a versatile polar aprotic solvent.

This compound (DMPA), a colorless to pale yellow liquid, is a polar aprotic solvent with a growing presence in various chemical and pharmaceutical applications.[1] Its unique combination of a high boiling point, thermal stability, and strong donor properties makes it a valuable alternative to other solvents in organic synthesis, materials science, and drug development.[1][2] This technical guide provides a comprehensive overview of DMPA, including its physicochemical properties, solubility characteristics, key applications with experimental insights, and safety considerations.

Physicochemical Properties

This compound's utility as a solvent is underpinned by its distinct physical and chemical characteristics. A summary of these properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₁NO | [3] |

| Molecular Weight | 101.15 g/mol | [3] |

| CAS Number | 758-96-3 | [3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Characteristic amine-like | [2] |

| Boiling Point | 174-176 °C | [3] |

| Melting Point | -45 °C | [3] |

| Density | 0.92 g/mL at 25 °C | [3] |

| Flash Point | 63 °C | [3] |

| Dielectric Constant | 33.1 | [3] |

| Dipole Moment | 3.78 D | |

| Refractive Index | 1.438-1.442 at 20 °C |

Solubility Characteristics

This compound is recognized for its excellent solubility in polar solvents and its miscibility with water and a variety of organic solvents.[1][4] This is attributed to its polar amide functional group. Conversely, it exhibits limited solubility in non-polar solvents.[4] The solubility of DMPA can be influenced by temperature, with an increase in temperature generally leading to enhanced solubility in polar solvents.[4]

While specific quantitative solubility data in common organic solvents is not extensively documented in readily available literature, its miscibility with a range of solvents is a key characteristic.

Applications as a Polar Aprotic Solvent

The high polarity, aprotic nature, and strong donor capabilities of this compound make it a suitable solvent and reagent in a variety of chemical transformations.[1]

Synthesis of Zeolites

DMPA has been utilized as a template or structure-directing agent in the synthesis of specific types of zeolites, such as AST-type zeolites which exhibit a plate-like morphology.[1][5] Its role is to guide the formation of the desired porous crystal structure during the crystallization process.

Caption: General workflow for zeolite synthesis using a structure-directing agent.

A detailed experimental protocol for the synthesis of AST-type zeolite using this compound is not widely available in the public domain. However, a general approach involves the hydrothermal treatment of a gel containing sources of silica and alumina in the presence of DMPA as the structure-directing agent. The mixture is heated in an autoclave for a specific period to facilitate crystallization. The resulting solid product is then filtered, washed, dried, and calcined to remove the organic template, yielding the final zeolite material.

Coordination with Metal Ions

As a strong donor solvent, this compound readily donates electron pairs from its carbonyl oxygen atom to coordinate with metal ions.[5] This property makes it a useful solvent for studying metal-ligand interactions and for the synthesis of metal-organic frameworks (MOFs). The solvation structure of zinc(II) ions in DMPA has been a subject of study, often employing techniques like Raman spectroscopy.

Caption: Lewis acid-base interaction in the coordination of a metal ion by DMPA.

A specific protocol for studying the solvation of zinc(II) ions in this compound using Raman spectroscopy would involve preparing solutions of a zinc salt (e.g., zinc perchlorate) in DMPA at various concentrations. The Raman spectra of these solutions would then be acquired and analyzed to identify vibrational modes corresponding to the solvated zinc ion and the solvent molecules, providing insights into the coordination number and geometry of the complex.

Pharmaceutical and Agrochemical Synthesis

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its ability to dissolve a wide range of organic compounds and its stability under various reaction conditions make it a suitable reaction medium. It can also act as a reagent in certain synthetic transformations.

A general method for the synthesis of this compound itself involves the reaction of propionyl chloride with a solution of dimethylamine in an organic solvent.[6] The reaction mixture is heated, and the resulting product is then purified.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[2][3] It is incompatible with strong oxidizing agents.[3] While specific toxicity data is limited, it is known to be an irritant to the skin, eyes, and respiratory system.[1] Therefore, it is essential to use personal protective equipment (PPE), such as gloves and safety glasses, and to work in a well-ventilated area, preferably a fume hood, when handling this solvent.[1]

Conclusion

This compound is a versatile polar aprotic solvent with a favorable combination of physical and chemical properties. Its high boiling point, thermal stability, and strong donor characteristics make it a valuable tool for researchers and professionals in organic synthesis, materials science, and drug development. While detailed experimental protocols for some of its specific applications require further exploration, its utility as a solvent and intermediate is well-established, offering a promising alternative to more traditional polar aprotic solvents. As research and development in these fields continue to advance, the applications of this compound are likely to expand further.

References

- 1. Buy this compound | 758-96-3 [smolecule.com]

- 2. This compound | 758-96-3 [chemicalbook.com]

- 3. This compound CAS#: 758-96-3 [m.chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. CN103570577A - Preparation method of N,N-dimethyl propionamide - Google Patents [patents.google.com]

Spectroscopic data of N,N-Dimethylpropionamide (IR, NMR, MS)

An In-depth Technical Guide to the Spectroscopic Data of N,N-Dimethylpropionamide

This technical guide provides a comprehensive overview of the spectroscopic data for this compound (CAS No: 758-96-3), a widely used amide solvent.[1][2] The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) characteristics.

Molecular Structure and Properties

This compound is a tertiary amide with the chemical formula C₅H₁₁NO.[1][3]

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured format.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorptions corresponding to the carbonyl and alkyl groups. The amide I band (C=O stretch) is a prominent feature.[6]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~2975 | Strong | C-H (sp³) Asymmetric Stretch |

| ~2935 | Medium | C-H (sp³) Symmetric Stretch |

| ~1645 | Very Strong | C=O Stretch (Amide I Band) |

| ~1460 | Medium | C-H Bend (CH₂) |

| ~1380 | Medium | C-H Bend (CH₃) |

| ~1260 | Strong | C-N Stretch |

Note: The exact peak positions can vary slightly depending on the experimental conditions (e.g., neat, in solution).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The ¹H NMR spectrum shows distinct signals for the ethyl and N-methyl protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~2.94 | Singlet | 3H | N/A | N-CH₃ (syn to C=O) |

| ~2.87 | Singlet | 3H | N/A | N-CH₃ (anti to C=O) |

| ~2.25 | Quartet | 2H | ~7.4 | -CH₂- |

| ~1.08 | Triplet | 3H | ~7.4 | -CH₃ |

Note: The two N-methyl groups are non-equivalent due to restricted rotation around the C-N amide bond, resulting in two separate singlets.

The ¹³C NMR spectrum confirms the presence of five distinct carbon environments.

| Chemical Shift (δ, ppm) | Assignment |

| ~173.5 | C=O (Carbonyl) |

| ~37.5 | N-CH₃ (syn to C=O) |

| ~35.0 | N-CH₃ (anti to C=O) |

| ~26.5 | -CH₂- |

| ~10.5 | -CH₃ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum is presented below.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 101 | ~25% | [C₅H₁₁NO]⁺ (Molecular Ion, M⁺) |

| 72 | ~100% (Base Peak) | [CH₃CH₂CON(CH₃)]⁺ |

| 57 | ~20% | [CH₃CH₂CO]⁺ |

| 44 | ~30% | [CON(CH₃)]⁺ or [H₂C=N(CH₃)₂]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented.

Infrared (IR) Spectroscopy Protocol

-

Technique: Attenuated Total Reflectance (ATR) or as a neat thin film.[7]

-

Sample Preparation: For ATR, a small drop of liquid this compound is placed directly onto the ATR crystal (e.g., ZnSe or diamond). For a neat sample, a drop is placed between two IR-transparent salt plates (e.g., KBr, NaCl).[7][8]

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.[7]

-

Data Acquisition: The spectrum is typically acquired over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal or empty beam path is recorded first and subtracted from the sample spectrum. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation: Approximately 5-25 mg of this compound is dissolved in ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean 5 mm NMR tube.[9][10][11] A small amount of an internal standard like Tetramethylsilane (TMS) may be added for chemical shift referencing (δ = 0.00 ppm).[10] The solution must be homogeneous and free of solid particles.[9][11]

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.[10]

-

Data Acquisition:

-

Locking: The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field.[10]

-

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.[10]

-

Tuning: The probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).[10]

-

Acquisition: A standard 1D pulse sequence is used. For ¹H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, which is less sensitive, more scans and a longer relaxation delay are typically required.[9][12]

-

Mass Spectrometry (MS) Protocol

-

Technique: Electron Ionization (EI) coupled with a mass analyzer, often as part of a Gas Chromatography-Mass Spectrometry (GC-MS) system.

-

Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared.

-

Instrumentation: A mass spectrometer with an EI source is used. Common analyzers include quadrupole or time-of-flight (TOF).[13][14]

-

Data Acquisition:

-

Introduction: The sample is introduced into the ion source. In GC-MS, it is first vaporized and separated from other components on a GC column.

-

Ionization: In the EI source, molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[14]

-

Analysis: The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).[14][15]

-

Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.[14]

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a small molecule like this compound.

Caption: Workflow for spectroscopic analysis of this compound.

References

- 1. Propanamide, N,N-dimethyl- [webbook.nist.gov]

- 2. N,N-二甲基丙酰胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Propanamide, N,N-dimethyl- [webbook.nist.gov]

- 4. Propanamide, N,N-dimethyl- | C5H11NO | CID 12965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. amherst.edu [amherst.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 11. publish.uwo.ca [publish.uwo.ca]

- 12. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

The Genesis of a Versatile Amide: A Technical Guide to the Discovery and Synthesis of N,N-Dimethylpropionamide

For Immediate Release

This whitepaper provides a comprehensive technical overview of the discovery and historical development of synthesis methodologies for N,N-Dimethylpropionamide (DMPA), a versatile polar aprotic solvent and key chemical intermediate.[1][2] Tailored for researchers, scientists, and professionals in drug development and chemical manufacturing, this document details the core synthetic routes, presents comparative quantitative data, and furnishes detailed experimental protocols.

Introduction: The Emergence of this compound

This compound (CAS 758-96-3) is a colorless to pale yellow liquid with a characteristic amine odor.[3][4] As a homolog of N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAC), DMPA shares similar physical and chemical properties, serving as a high-boiling point polar aprotic solvent.[2][4] Its lower toxicity and volatility compared to DMF make it an attractive alternative in various applications.[4] DMPA is utilized as a solvent in the synthesis of polymers like polyimides and polysulfones, a reaction medium in the production of fibers and films, and as a catalyst for various organic reactions.[2][4] Furthermore, its role as a chemical intermediate is crucial in the manufacturing of pharmaceuticals and agrochemicals.[1][5]

The synthesis of this compound has evolved through several key methodologies, primarily centered around the formation of an amide bond between a propionyl group and dimethylamine. This guide explores the most significant of these synthetic pathways.

Core Synthetic Methodologies

The production of this compound is dominated by two primary approaches: the direct reaction of propionic acid with dimethylamine and the reaction of a propionic acid derivative, such as propionyl chloride, with dimethylamine. A third method utilizing methyl acrylate has also been employed.

Synthesis from Propionic Acid and Dimethylamine

The most direct and common method for synthesizing this compound involves the reaction of propionic acid with dimethylamine.[3] This process typically involves a neutralization reaction to form dimethylamine propionate, followed by dehydration to yield the final amide.

Experimental Protocol:

A detailed two-step production process is described as follows:

-

Synthesis of Dimethylamine Propionate: To a three-necked flask equipped with a stirrer and a reflux tube, 240g (3.24 mol) of propionic acid is added. Subsequently, 149g (3.31 mol) of dimethylamine gas is introduced to generate the salt. This reaction is exothermic, and the temperature is maintained below 50°C. The resulting product is 381g of pale yellow liquid dimethylamine propionate.[4]

-

Synthesis of this compound: 380g of the dimethylamine propionate is transferred to a high-pressure reactor with 10g of a catalyst. The reactor is sealed, and the mixture is stirred and heated to 150°C for 2 hours. After the reaction, the reactor is opened to yield 287g of a dark yellow liquid. To this, 38.9g of sodium hydroxide is added to neutralize any remaining propionic acid. Following filtration, the crude product is distilled to obtain 245g of this compound.[4]

| Parameter | Value | Reference |

| Starting Materials | Propionic acid, Dimethylamine gas | [4] |

| Intermediate | Dimethylamine propionate | [4] |

| Reaction Temperature | <50°C (Salt formation), 150°C (Amidation) | [4] |

| Reaction Time | 2 hours (Amidation) | [4] |

| Post-treatment | Neutralization, Filtration, Distillation | [4] |

| Final Product Mass | 245g | [4] |

Synthesis from Propionyl Chloride and Dimethylamine

An alternative and efficient route to this compound involves the use of a more reactive propionic acid derivative, propionyl chloride, which readily reacts with dimethylamine.[3] This method often proceeds with high yield and can be performed under milder conditions than the direct reaction with propionic acid.

Experimental Protocol:

A patented method outlines the following procedure:

-

A solution of dimethylamine in an organic solvent with a mass fraction of 20-45% is prepared and cooled to a temperature between -10°C and 25°C.[6]

-

The reaction mixture is subsequently heated to a temperature between 40°C and 80°C and maintained for 2 to 8 hours.[6]

-

Upon completion, the product is purified, typically through filtration to remove solid byproducts, followed by rectification of the crude product.[6]

An example provided in the patent specifies dissolving dimethylamine gas in methanol to create a 30% solution (375g). Under stirring at 15-20°C, 92.5g (1.0 mol) of propionyl chloride is added. The mixture is then heated to 50°C and reacted for 5 hours, resulting in the formation of a large amount of white solid dimethylamine hydrochloride. The feedstock conversion is reported to reach 100%.[6]

| Parameter | Value | Reference |

| Starting Materials | Propionyl chloride, Dimethylamine | [3][6] |

| Solvent | Organic solvent (e.g., methanol) | [6] |

| Initial Temperature | -10 to 25°C | [6] |

| Reaction Temperature | 40 to 80°C | [6] |

| Reaction Time | 2 to 8 hours | [6] |

| Reported Conversion | 100% | [6] |

| Post-treatment | Filtration, Rectification | [6] |

Visualization of Synthetic Pathways

The logical relationship between the starting materials and the final product for the two primary synthesis routes can be visualized as follows:

References

Methodological & Application

N,N-Dimethylpropionamide: A Versatile Solvent for Advanced Polymerization Reactions

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

N,N-Dimethylpropionamide (DMPA) is emerging as a compelling alternative to traditional polar aprotic solvents in the synthesis of a wide array of polymers. Its favorable properties, including a high boiling point, low volatility, and excellent solvency for many polymers, make it a suitable medium for various polymerization reactions, from polyamides and polyimides to vinyl polymers. This document provides detailed application notes and experimental protocols for the use of DMPA as a solvent in polymerization, catering to the needs of researchers in materials science and drug development.

Physicochemical Properties of this compound

Understanding the physical and chemical properties of a solvent is paramount for its effective application in polymerization. DMPA shares structural similarities with other common amide solvents like N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc) but possesses a unique profile that offers distinct advantages.[1]

| Property | Value | Reference |

| Molecular Formula | C₅H₁₁NO | |

| Molecular Weight | 101.15 g/mol | |

| Boiling Point | 174-176 °C | [1] |

| Melting Point | -45 °C | [1] |

| Density | 0.93 g/mL at 25 °C | |

| Flash Point | 63 °C | [1] |

| Purity | ≥ 99.5% | |

| Appearance | Colorless liquid | [1] |

DMPA's lower volatility compared to DMF contributes to a safer laboratory environment and more stable reaction conditions at elevated temperatures.

Applications in Polymer Synthesis

DMPA's utility as a polymerization solvent is broad, encompassing both condensation and free-radical polymerization pathways.

Polyamide and Polyimide Synthesis

DMPA is an excellent solvent for the synthesis of high-performance polymers such as polyamides and polyimides, including aramids. Its ability to dissolve the growing polymer chains prevents premature precipitation and allows for the attainment of high molecular weight polymers.[2][3] DMPA can be used as the sole solvent or as a component in a solvent system, for instance, with dimethyl sulfoxide (DMSO).[2][3]

Protocol 1: Synthesis of Poly(amic acid) in DMPA

This protocol describes the synthesis of a poly(amic acid), the precursor to a polyimide, using pyromellitic dianhydride (PMDA) and 4,4'-oxydianiline (ODA) in DMPA.

Materials:

-

This compound (DMPA), anhydrous

-

Pyromellitic dianhydride (PMDA), purified

-

4,4'-oxydianiline (ODA), purified

-

Nitrogen gas, high purity

-

Anhydrous methanol

Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a drying tube.

-

Ice bath

Procedure:

-

Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen.

-

To the reaction flask, add ODA and anhydrous DMPA. Stir the mixture under a gentle flow of nitrogen until the ODA is completely dissolved.

-

Cool the solution to 0-5 °C using an ice bath.

-

Gradually add solid PMDA to the stirred solution over a period of 1-2 hours, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 12-24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.

-

The resulting viscous poly(amic acid) solution can be used directly for casting films or can be precipitated by slowly adding the solution to a vigorously stirred non-solvent such as anhydrous methanol.

-

Collect the precipitated polymer by filtration, wash with fresh methanol, and dry in a vacuum oven at 40-50 °C until a constant weight is achieved.

Quantitative Data for Poly(amic acid) Synthesis:

| Parameter | Value |

| Monomer Concentration | 10-20 wt% |

| Reaction Temperature | 0-25 °C |

| Reaction Time | 12-24 hours |

| Inherent Viscosity | 1.0-2.5 dL/g (in DMPA at 30 °C) |

Note: Specific quantitative data for DMPA is limited in publicly available literature. The values presented are typical for similar amide solvent systems and should be optimized for specific applications.

Experimental Workflow for Poly(amic acid) Synthesis

Caption: Workflow for the synthesis of poly(amic acid) in DMPA.

Free-Radical Polymerization

DMPA can also serve as a solvent for free-radical polymerization of vinyl monomers. Its high boiling point is advantageous for reactions requiring elevated temperatures to achieve sufficient initiator decomposition and propagation rates.

Protocol 2: Free-Radical Polymerization of Acrylic Acid in DMPA

This protocol outlines the solution polymerization of acrylic acid using a free-radical initiator.

Materials:

-

This compound (DMPA), anhydrous

-

Acrylic acid (AA), inhibitor removed

-

Azobisisobutyronitrile (AIBN) or other suitable free-radical initiator

-

Nitrogen gas, high purity

-

Diethyl ether or other suitable non-solvent

Equipment:

-

Schlenk flask or similar reaction vessel with a magnetic stir bar

-

Oil bath with temperature controller

-

Vacuum line for degassing

Procedure:

-

Purify the acrylic acid by passing it through a column of basic alumina to remove the inhibitor.

-

In the Schlenk flask, dissolve the desired amount of acrylic acid in anhydrous DMPA.

-

Add the initiator (e.g., AIBN) to the monomer solution.

-

Degas the solution by subjecting it to three freeze-pump-thaw cycles.

-

After the final thaw, backfill the flask with nitrogen and place it in a preheated oil bath at the desired reaction temperature (e.g., 60-80 °C for AIBN).

-

Allow the polymerization to proceed for the specified time (e.g., 4-24 hours). The progress of the reaction can be monitored by taking aliquots and determining the monomer conversion via techniques like ¹H NMR or gravimetry.

-

To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.

-

Precipitate the polymer by slowly pouring the reaction mixture into a large excess of a vigorously stirred non-solvent (e.g., diethyl ether).

-

Collect the precipitated poly(acrylic acid) by filtration, wash it with fresh non-solvent, and dry it in a vacuum oven at a moderate temperature until a constant weight is achieved.

Quantitative Data for Free-Radical Polymerization of Acrylic Acid:

| Parameter | Value |

| Monomer Concentration | 1-5 M |

| Initiator Concentration | 0.1-1.0 mol% (relative to monomer) |

| Reaction Temperature | 60-80 °C (for AIBN) |

| Reaction Time | 4-24 hours |

| Resulting Mn | 10,000 - 100,000 g/mol |

| Resulting Đ (PDI) | 1.5 - 3.0 |

Note: The molecular weight and dispersity can be influenced by factors such as monomer and initiator concentrations, temperature, and reaction time.

Logical Relationship for Free-Radical Polymerization

Caption: Key stages of free-radical polymerization in a solvent.

Conclusion

This compound presents itself as a valuable and versatile solvent for a range of polymerization reactions. Its high boiling point, good solvency, and lower volatility compared to some traditional solvents make it an attractive option for both academic research and industrial applications. The protocols provided herein offer a starting point for the synthesis of polyamides, polyimides, and vinyl polymers. Researchers are encouraged to optimize the reaction conditions to achieve the desired polymer properties for their specific needs. Further investigation into the comparative performance of DMPA against other amide solvents will continue to elucidate its full potential in the field of polymer chemistry.

References

- 1. CN103570577A - Preparation method of N,N-dimethyl propionamide - Google Patents [patents.google.com]

- 2. TWI750202B - Dmpa-based solvent systems for the synthesis of poly (amic acid) and polyimide polymers - Google Patents [patents.google.com]

- 3. WO2018058343A1 - Dmpa-based solvent systems for the synthesis of poly(amic acid) and polyimide polymers - Google Patents [patents.google.com]

Application Notes and Protocols: N,N-Dimethylpropionamide in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N,N-Dimethylpropionamide (DMP) as a solvent in the synthesis of high-performance polymers, specifically polyimides and polysulfones. DMP is a polar aprotic solvent that presents a viable alternative to commonly used solvents such as N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), and N-Methyl-2-pyrrolidone (NMP), offering a different toxicological profile while maintaining excellent solvent properties for these polymerization reactions.

This compound in the Synthesis of Polyimides

The synthesis of polyimides is a cornerstone in the development of materials for advanced applications, from electronics to aerospace. The traditional two-step method, involving the formation of a poly(amic acid) precursor followed by cyclodehydration, is widely employed. This compound is an effective solvent for this process, facilitating the dissolution of monomers and the formation of high molecular weight poly(amic acid).

General Two-Step Synthesis of Polyimides

The synthesis of polyimides in this compound follows a well-established two-step process:

-

Poly(amic acid) Formation: A dianhydride and a diamine are reacted in DMP at ambient or sub-ambient temperatures to form a soluble poly(amic acid) solution.

-

Imidization: The poly(amic acid) is then converted to the final polyimide via thermal or chemical imidization, which involves the elimination of water.

Experimental Protocol: Synthesis of a Polyimide from Pyromellitic Dianhydride (PMDA) and 4,4'-Oxydianiline (ODA) in this compound

This protocol is a representative example of the synthesis of a common polyimide. Researchers should note that optimal reaction conditions may vary depending on the specific monomers used.

Materials:

-

Pyromellitic dianhydride (PMDA)

-

4,4'-Oxydianiline (ODA)

-

This compound (DMP), anhydrous

-

Nitrogen gas (inert atmosphere)

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Nitrogen inlet and outlet

-

Drying tube

-

Addition funnel

Procedure:

Part 1: Poly(amic acid) Synthesis

-

In a flame-dried three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of 4,4'-Oxydianiline (ODA) in anhydrous this compound (DMP) to achieve a desired solids concentration (typically 15-25 wt%).

-

Stir the mixture under a gentle stream of nitrogen until the ODA is completely dissolved.

-

In a separate flask, prepare a solution of an equimolar amount of Pyromellitic dianhydride (PMDA) in anhydrous DMP.

-

Slowly add the PMDA solution to the stirred ODA solution at room temperature over a period of 1-2 hours. The reaction is exothermic, and the temperature should be maintained below 30°C.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere. The viscosity of the solution will increase significantly as the poly(amic acid) forms.

Part 2: Thermal Imidization

-

Cast the viscous poly(amic acid) solution onto a glass substrate to form a thin film of uniform thickness.

-

Place the coated substrate in a vacuum oven and subject it to a staged heating program to effect imidization and remove the solvent. A typical heating schedule is as follows:

-

100°C for 1 hour

-

200°C for 1 hour

-

300°C for 1 hour

-

-

After the thermal treatment, allow the oven to cool down to room temperature slowly.

-

The resulting polyimide film can be carefully peeled off from the glass substrate.

Quantitative Data (Illustrative Example):

| Parameter | Value |

| Monomer Ratio (ODA:PMDA) | 1:1 |

| Solids Concentration in DMP | 20 wt% |

| Reaction Time (Poly(amic acid)) | 24 hours |

| Reaction Temperature | Room Temperature |

| Imidization Temperature | 300°C (final) |

| Expected Yield | >95% |

This compound in the Synthesis of Polysulfones

Polysulfones are a class of high-performance amorphous thermoplastics known for their excellent thermal stability, mechanical strength, and chemical resistance. Their synthesis typically proceeds via a nucleophilic aromatic substitution (SNAr) polycondensation reaction. While there is a lack of direct literature precedent for the use of this compound in polysulfone synthesis, its properties as a polar aprotic solvent suggest its potential applicability.

Theoretical Suitability of this compound for Polysulfone Synthesis

The selection of a suitable solvent for polysulfone synthesis is critical. The solvent must be able to:

-

Dissolve the monomers and the resulting polymer.

-

Remain stable at the high temperatures often required for the polymerization.

-

Facilitate the SNAr reaction mechanism.

Polar aprotic solvents like DMAc and NMP are commonly used. A comparison of Hansen Solubility Parameters (HSPs) can be used to predict the suitability of a solvent.

Hansen Solubility Parameters (MPa0.5)

| Solvent | δd (Dispersive) | δp (Polar) | δh (Hydrogen Bonding) |

| N,N-Dimethylacetamide (DMAc)[1][2] | 16.8 | 11.5 | 10.2 |

| N-Methyl-2-pyrrolidone (NMP) | 18.0 | 12.3 | 7.2 |

| Polysulfone (PSf) | 18.6 | 9.5 | 8.4 |

Hypothetical Experimental Protocol: Synthesis of a Polysulfone from Bisphenol A and 4,4'-Dichlorodiphenyl Sulfone in this compound

Disclaimer: This protocol is a theoretical adaptation based on established procedures in analogous solvents, as direct literature for the use of DMP in polysulfone synthesis is not currently available. Experimental validation is required.

Materials:

-

Bisphenol A

-

4,4'-Dichlorodiphenyl sulfone (DCDPS)

-

Potassium carbonate (K₂CO₃), anhydrous

-

This compound (DMP), anhydrous

-

Toluene (azeotroping agent)

-

Methanol (for precipitation)

-

Nitrogen gas (inert atmosphere)

Equipment:

-

Four-neck round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Dean-Stark trap with a reflux condenser

-

Nitrogen inlet and outlet

Procedure:

-

To a four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark trap with a reflux condenser, add equimolar amounts of Bisphenol A and 4,4'-dichlorodiphenyl sulfone (DCDPS).

-

Add a slight excess of anhydrous potassium carbonate (e.g., 1.1 moles per mole of Bisphenol A).

-

Add anhydrous this compound (DMP) to achieve a solids concentration of approximately 25-35 wt%, followed by toluene (approximately 10-20% of the DMP volume).

-

Heat the mixture to reflux (around 140-150°C) under a nitrogen atmosphere with vigorous stirring. Water formed during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.

-

After no more water is collected (typically 2-4 hours), remove the Dean-Stark trap and distill off the toluene.

-

Increase the reaction temperature to 160-180°C and maintain for 8-12 hours to complete the polymerization. The viscosity of the solution will increase.

-

Cool the reaction mixture to below 100°C and dilute with additional DMP if necessary to reduce viscosity.

-

Precipitate the polysulfone by slowly pouring the cooled polymer solution into a vigorously stirred excess of methanol.

-

Filter the precipitated polymer, wash it thoroughly with methanol and then with hot water to remove salts and residual solvent.

-

Dry the polysulfone powder in a vacuum oven at 120°C until a constant weight is achieved.

Hypothetical Quantitative Data:

| Parameter | Value |

| Monomer Ratio (Bisphenol A:DCDPS) | 1:1 |

| Base (K₂CO₃) | 1.1 molar equivalents |

| Solids Concentration in DMP | 30 wt% |

| Reaction Temperature | 140-150°C (azeotropic removal of water), then 160-180°C (polymerization) |

| Reaction Time | 10-16 hours |

| Expected Yield | >90% |

These detailed application notes and protocols provide a starting point for researchers interested in utilizing this compound as a solvent for polyimide and polysulfone synthesis. While its use in polyimide synthesis is documented, its application in polysulfone synthesis is a promising area for further investigation.

References

Application of N,N-Dimethylpropionamide in Pharmaceutical Intermediate Synthesis: A Detailed Overview

Introduction

N,N-Dimethylpropionamide (DMPA) is a versatile polar aprotic solvent that is increasingly finding application in the synthesis of pharmaceutical intermediates. Its high boiling point (174-176 °C), excellent thermal stability, and ability to dissolve a wide range of organic and inorganic compounds make it a suitable medium for various chemical transformations.[1] DMPA's strong donor properties and ability to coordinate with metal ions can facilitate complex organic reactions, leading to improved yields and purities of desired products.[2][3] This document provides detailed application notes and protocols for the use of DMPA in the synthesis of a key pharmaceutical intermediate, 2-amino-5-chlorobenzophenone, a precursor for several benzodiazepine drugs.

Application Note 1: Synthesis of 2-amino-5-chlorobenzophenone via Friedel-Crafts Acylation

Background

2-amino-5-chlorobenzophenone is a crucial starting material for the synthesis of various benzodiazepines, a class of psychoactive drugs. The Friedel-Crafts acylation of p-chloroaniline with benzoyl chloride is a common method for its preparation. The use of this compound as a solvent in this reaction offers advantages in terms of reaction control and product isolation.

Data Presentation

| Parameter | Value | Reference |

| Starting Material 1 | p-Chloroaniline | US Patent 3,136,815 |

| Starting Material 2 | Benzoyl Chloride | US Patent 3,136,815 |

| Solvent | This compound (DMPA) | US Patent 3,136,815 |

| Catalyst | Zinc Chloride | US Patent 3,136,815 |

| Reaction Temperature | 130-140 °C | US Patent 3,136,815 |

| Reaction Time | 4 hours | US Patent 3,136,815 |

| Product Yield | 70% | US Patent 3,136,815 |

| Product Melting Point | 97-99 °C | US Patent 3,136,815 |

Experimental Protocol

A detailed methodology for the synthesis of 2-amino-5-chlorobenzophenone using this compound as a solvent is provided below, based on the process described in US Patent 3,136,815.

Materials:

-

p-Chloroaniline

-

Benzoyl Chloride

-

This compound (DMPA)

-

Zinc Chloride (anhydrous)

-

Hydrochloric Acid (concentrated)

-

Sodium Hydroxide solution

-

Ethanol

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, a mixture of 127.6 parts of p-chloroaniline and 150 parts of this compound is prepared.

-

Catalyst Addition: To this solution, 75 parts of anhydrous zinc chloride are added with stirring.

-

Acylation: The mixture is heated to a temperature of 130-140 °C. While maintaining this temperature, 140.6 parts of benzoyl chloride are added dropwise over a period of approximately 1 hour.

-

Reaction Completion: After the addition of benzoyl chloride is complete, the reaction mixture is maintained at 130-140 °C for an additional 4 hours with continuous stirring.

-

Hydrolysis: The reaction mixture is then cooled and poured into a mixture of 500 parts of water and 100 parts of concentrated hydrochloric acid. This mixture is heated to boiling for 15 minutes to hydrolyze the intermediate.

-

Product Isolation: The mixture is cooled, and the aqueous layer is decanted. The oily residue is washed with water.

-

Neutralization and Crystallization: The oily residue is dissolved in 500 parts of ethanol. A sodium hydroxide solution is added to neutralize the mixture, causing the 2-amino-5-chlorobenzophenone to crystallize.

-

Purification: The crude product is collected by filtration, washed with water, and recrystallized from ethanol to yield pure 2-amino-5-chlorobenzophenone.

Mandatory Visualization

Caption: Synthetic workflow for 2-amino-5-chlorobenzophenone.

Discussion

The use of this compound as a solvent in the Friedel-Crafts acylation for the synthesis of 2-amino-5-chlorobenzophenone offers several advantages. Its high boiling point allows the reaction to be carried out at elevated temperatures, which can increase the reaction rate. Furthermore, its polar aprotic nature helps to solubilize the reactants and the catalyst, creating a homogeneous reaction mixture. The stability of DMPA under the reaction conditions ensures that it does not participate in side reactions, leading to a cleaner product profile. The protocol outlined provides a reproducible and scalable method for the synthesis of this important pharmaceutical intermediate, highlighting the utility of DMPA in pharmaceutical manufacturing.[3]

References

Application Notes and Protocols: N,N-Dimethylpropionamide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylpropionamide (DMPA), also known as N,N-dimethylpropanamide, is a polar aprotic solvent and versatile chemical intermediate with the CAS number 758-96-3.[1][2] Its unique chemical structure, featuring two methyl groups attached to the nitrogen atom of a propionamide backbone, provides a distinct set of physical and chemical properties that make it highly valuable in various organic synthesis applications.[1] DMPA is a colorless liquid with a high boiling point and thermal stability, making it suitable for a wide range of reaction conditions.[3] It is a homolog of N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAC), but offers lower toxicity and volatility compared to DMF.[3] This document provides a comprehensive overview of DMPA's applications, physical and chemical properties, experimental protocols, and safety information.

Physical and Chemical Properties

DMPA's utility in organic synthesis is largely dictated by its physical and chemical characteristics. It is a strong donor solvent, capable of dissolving a wide array of organic compounds and coordinating with metal ions through its carbonyl oxygen.[1][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₁₁NO | [1] |

| Molecular Weight | 101.15 g/mol | [5] |

| CAS Number | 758-96-3 | [1] |

| Appearance | Colorless liquid | [1] |

| Density | 0.92 g/mL at 25 °C | [6] |

| Boiling Point | 174-176 °C | [1][3] |

| Melting Point | -45 °C | [1][7] |

| Flash Point | 62-63 °C | [1][7] |

| Refractive Index | 1.438-1.442 at 20 °C | [1] |

| Solubility | Miscible with water and various organic solvents | [5][8] |

| Purity | ≥99.0% | [1] |

Applications in Organic Synthesis

DMPA's multifaceted nature allows it to serve several roles in organic synthesis, including as a solvent, a reagent, an intermediate, and a catalyst.

As a Solvent

Due to its polar aprotic nature and high boiling point, DMPA is an excellent solvent for a variety of organic reactions and materials.[2][8]

-

Polymer Synthesis: Similar to DMAC, DMPA is used as a solvent for the synthesis of high-molecular-weight polymers such as polyimides and polysulfones.[3][9] It is also utilized as a reaction medium in the production of fibers and films and as a binder for coatings.[3]

-

General Organic Reactions: Its ability to dissolve a wide range of organic compounds makes it a suitable solvent for various synthetic transformations.[1][3] It can stabilize charged intermediates, which can enhance reaction efficiency.[10]

-

Electronic Chemicals: In the electronics industry, DMPA serves as a solvent for synthetic resins, photographic chemicals, and coatings.[1] It is also used in the formulation of lithium battery electrolytes and in the production of LCD strippers.[1]

As a Reagent and Intermediate

DMPA can act as a building block or a key component in the synthesis of more complex molecules.[2]

-

Pharmaceutical and Agrochemical Synthesis: It serves as a vital intermediate in the manufacturing of active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] Its reactive amide functionality allows it to participate in a range of reactions to build larger molecular structures.[2]

-

Zeolite Synthesis: DMPA has been specifically used as a template molecule in the preparation of AST-type zeolites, which exhibit a distinct plate-like morphology and have potential applications in catalysis and separation processes.[4][6][8][11]

As a Catalyst

DMPA can also function as a catalyst, accelerating various organic reactions to improve product yields.[3]

-

Reaction Acceleration: It has been shown to accelerate cyclization, halogenation, cyanation, alkylation, and dehydrogenation reactions.[3][9]

Diagrams and Visualizations

Roles of DMPA in Organic Synthesis

Caption: Logical relationship of DMPA's roles in synthesis.

Coordination with Metal Ions

References

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | 758-96-3 [chemicalbook.com]